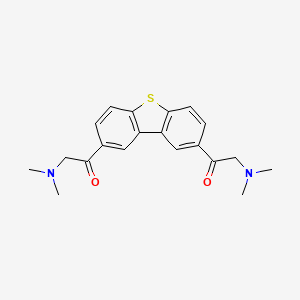
1,1'-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is a complex organic compound with the molecular formula C20H22N2O2S It is characterized by the presence of a dibenzothiophene core, which is a sulfur-containing heterocycle, and two dimethylamino ethanone groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the cyclization of biphenyl derivatives with sulfur sources under high-temperature conditions.
Attachment of Dimethylamino Ethanone Groups: The dimethylamino ethanone groups are introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzothiophene core with dimethylamino acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dimethylamino ethanone moieties can be reduced to alcohols.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene: Similar in structure but contains diphenylphosphoryl groups instead of dimethylamino ethanone groups.
Dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide): Another related compound with diphenylphosphine oxide groups.
Uniqueness
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is unique due to the presence of dimethylamino ethanone groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
65322-75-0 |
|---|---|
Formule moléculaire |
C20H22N2O2S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzothiophen-2-yl]ethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4/h5-10H,11-12H2,1-4H3 |
Clé InChI |
LHEGATUXJNBGRM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)

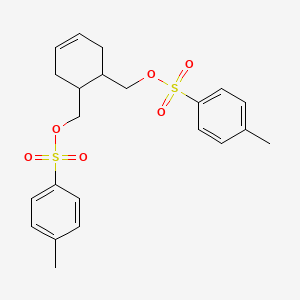
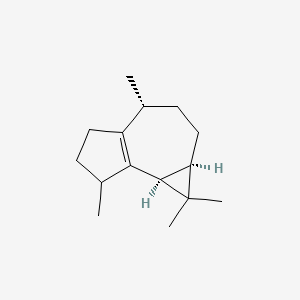
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)


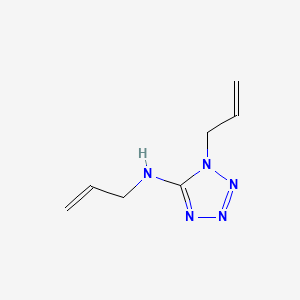
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
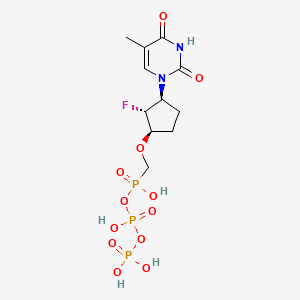
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)

